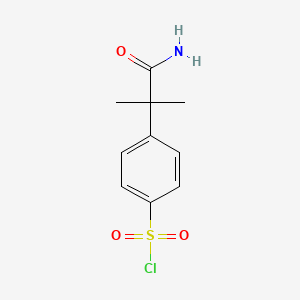

4-(1-Carbamoyl-1-methylethyl)benzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

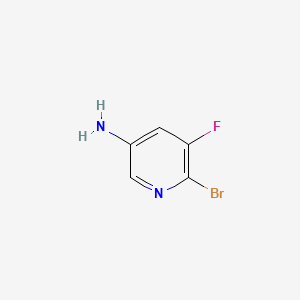

“4-(1-Carbamoyl-1-methylethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1342111-86-7 . It has a molecular weight of 261.73 and its IUPAC name is 4-(2-amino-1,1-dimethyl-2-oxoethyl)benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular formula of this compound is C10H12ClNO3S . The SMILES representation is O=S(C1=CC=C(C©(C(N)=O)C)C=C1)(Cl)=O .Physical And Chemical Properties Analysis

The melting point of this compound is reported to be between 123-124 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Characterization

Research has shown that sulfonamide compounds can be synthesized from reactions involving sulfonyl chlorides. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from 4-methyl benzene sulfonyl chloride, demonstrating the versatile reactivity of sulfonyl chlorides in producing complex sulfonamides (Sarojini et al., 2012). This synthesis was complemented by comprehensive characterization techniques, including FTIR, NMR, and X-ray diffraction, indicating the utility of 4-(1-Carbamoyl-1-methylethyl)benzene-1-sulfonyl chloride in creating structurally diverse molecules.

Catalytic Applications

In the realm of catalysis, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been used with 4-methyl benzenesulfonyl chloride for Friedel-Crafts sulfonylation reactions. This process yields almost quantitative diaryl sulfones under mild conditions, showcasing the potential of sulfonyl chloride derivatives in facilitating catalytic transformations (Nara et al., 2001).

Antibacterial Activity

Sulfonamide derivatives derived from carvacrol and sulfonyl chloride have shown significant antibacterial activity against resistant Staphylococcus aureus strains. This research underscores the medicinal chemistry applications of sulfonyl chloride derivatives in developing new antibacterial agents (Oliveira et al., 2016).

Nucleophilic Substitution Reactions

Research into the nucleophilic substitution reactions of chlorides, including those similar to this compound, has provided insights into their reactivity and potential applications in organic synthesis. These studies have shown that such compounds can undergo transformations leading to various functionalized products, indicating their versatility in chemical synthesis (Mclure et al., 1987).

Coordination Polymers

The use of sulfonyl chloride derivatives in the synthesis of coordination polymers has been demonstrated, where these compounds serve as key building blocks. Coordination polymers exhibit intriguing structural properties and potential applications in materials science (Chen et al., 2019).

Propriétés

IUPAC Name |

4-(1-amino-2-methyl-1-oxopropan-2-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYLJEOAYUWFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-1-{2-[2-(morpholin-4-ylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2850577.png)

![2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2850579.png)

![Methyl 4-[(3-nitro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2850581.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2850589.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2850590.png)

![3-methyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2850595.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2850598.png)